molecular formula C2H8IN3S B1588052 Methyl hydrazinecarbimidothioate hydroiodide CAS No. 35600-34-1

Methyl hydrazinecarbimidothioate hydroiodide

Cat. No. B1588052
CAS RN: 35600-34-1
M. Wt: 233.08 g/mol
InChI Key: NYMQJWVULPQXBK-UHFFFAOYSA-N
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Description

Methyl hydrazinecarbimidothioate hydroiodide is a chemical compound with the linear formula C10H16IN3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of this compound has been described in a paper . The process commenced from methyl hydrazinecarbimidothioate hydroiodide, which was first subjected to reaction with glyoxal derivatives to afford intermediate products. The Liebeskind-Srogl coupling was then used to afford the final products .


Molecular Structure Analysis

The molecular structure of Methyl hydrazinecarbimidothioate hydroiodide is represented by the linear formula C10H16IN3S . Its molecular weight is 337.228 .


Chemical Reactions Analysis

The chemical reactions involving Methyl hydrazinecarbimidothioate hydroiodide have been discussed in a paper . The compound was used in the synthesis of 3-vinyl-1,2,4-triazines derivatives, which are dual-reactive linkers that exhibit selectivity towards cysteine and specific strained alkynes .

Scientific Research Applications

Perovskite Solar Cells: Enhancing Efficiency and Stability

S-Methylisothiosemicarbazide hydroiodide: has been utilized in the field of perovskite solar cells to improve their efficiency and stability. This compound serves as a post-treatment agent that minimizes bulk and interfacial trap-assisted nonradiative recombination losses . The treatment leads to improved crystallization, reduced defects, and released residual stress, resulting in devices with power conversion efficiencies (PCEs) of up to 24.67% . This application is crucial for advancing photovoltaic performance and moving towards commercial viability.

Organic Salt Engineering: Minimizing Recombination Losses

In the realm of organic salt engineering, S-Methylisothiosemicarbazide hydroiodide plays a significant role in minimizing nonradiative recombination losses. By combining this compound with other materials like phenformin hydrochloride, researchers have been able to fabricate high-quality perovskite films with promising thermal and light stabilities . These advancements are key to developing more efficient and durable solar cells.

Paramagnetic Material Synthesis

The compound has been involved in the synthesis of paramagnetic materials. For instance, its reaction with iron (III) nitrate and other reagents has yielded paramagnetic complexes, which are of interest due to their magnetic properties and potential applications in various fields such as magnetic resonance imaging (MRI) and data storage .

Chemical Research and Product Availability

Methyl hydrazinecarbimidothioate hydroiodide: is available for purchase through scientific research supply companies like Sigma-Aldrich. This availability facilitates its use in a wide range of chemical research applications, including the synthesis of other complex compounds and materials .

Holistic Defect Passivation

The compound’s role in holistic defect passivation is notable, especially in the context of inverted perovskite solar cells. Its application leads to stable and efficient solar cells by addressing the uncontrollable crystallization and poor film quality of formamidinium-rich perovskites .

Advanced Manufacturing Techniques

S-Methylisothiosemicarbazide hydroiodide: is also associated with advanced manufacturing techniques for perovskite solar cells. Its use in post-treatment processes contributes to the development of fabrication methods that enhance the stability and efficiency of these cells .

Future Directions

The future directions for the use of Methyl hydrazinecarbimidothioate hydroiodide could be inferred from its use in the synthesis of 3-vinyl-1,2,4-triazines derivatives . These derivatives have potential applications in the site-selective bioconjugation of biologically relevant peptides .

properties

IUPAC Name

methyl N'-aminocarbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3S.HI/c1-6-2(3)5-4;/h4H2,1H3,(H2,3,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMQJWVULPQXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NN)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N/N)/N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956980
Record name Methyl hydrazinecarboximidothioate--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl hydrazinecarbimidothioate hydroiodide

CAS RN

35600-34-1
Record name 35600-34-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl hydrazinecarboximidothioate--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[amino(methylsulfanyl)methylidene]amino}amine hydroiodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the common use of S-Methylisothiosemicarbazide hydroiodide in chemical synthesis?

A1: S-Methylisothiosemicarbazide hydroiodide (also known as S-methyl hydrazinecarboximidothioate hydroiodide) is frequently employed as a reagent in synthesizing various heterocyclic compounds. For instance, it reacts with aryl isoselenocyanates to produce 3H-1,2,4-triazole-3-selone derivatives. []

Q2: Can you provide an example of an unexpected reaction outcome observed with S-Methylisothiosemicarbazide hydroiodide?

A2: Interestingly, when reacting with 4H-3,1-benzothiazine-4-thiones, S-Methylisothiosemicarbazide hydroiodide yields 2-amino-1,3,4-thiadiazoles instead of the anticipated 1,2,4-triazolo[3,2-c]quinazolines. The structure of these unexpected products was confirmed using 13C-NMR analysis and X-ray crystallography. []

Q3: Has S-Methylisothiosemicarbazide hydroiodide been used in complex formation?

A3: Yes, it acts as a ligand in the synthesis of a paramagnetic iron(IV) complex. Reacting S-methylisothiosemicarbazide hydroiodide with pentane-2,4-dione, sodium carbonate, and iron(III) nitrate in ethanol yields the complex [FeL(I)], where L represents the pentane-2,4-dione bis(S-methylisothiosemicarbazonato)(3–) ligand. []

Q4: What happens when the iron(IV) complex formed with S-Methylisothiosemicarbazide hydroiodide is treated with ammonia?

A4: Treating a methanolic solution of [FeL(I)] with ammonia results in the formation of a diamagnetic complex, [(FeL)2O]. X-ray crystallography reveals a binuclear structure for this complex, with two iron atoms bridged by an oxygen atom. Each iron atom exhibits an approximate square-pyramidal coordination, with the quadridentate ligand occupying the basal plane and the bridging oxygen at the apical position. []

Q5: Are there any structural studies available for compounds synthesized using S-Methylisothiosemicarbazide hydroiodide?

A5: Yes, X-ray crystallography was employed to determine the structure of bis(4H-1,2,4-triazol-3-yl) diselenides, which are formed through the oxidative dimerization of 3H-1,2,4-triazole-3-selone derivatives. These derivatives are produced during the reaction of S-Methylisothiosemicarbazide hydroiodide with aryl isoselenocyanates. []

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